Cas no 160753-84-4 (Methyl 3-acetyl-5-bromo-4-hydroxybenzoate)
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-acetyl-5-bromo-4-hydroxybenzoate
- EOS-61537
- Benzoic acid, 3-acetyl-5-bromo-4-hydroxy-, methyl ester
- RUCFCAIVBNFCSY-UHFFFAOYSA-N
- TQR0804
- DTXSID50578587
- DB-319931
- CS-0308789
- SCHEMBL1639428
- 160753-84-4
- METHYL3-ACETYL-5-BROMO-4-HYDROXYBENZOATE
- EN300-132508
- MFCD22690183
- Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
-
- MDL: MFCD22690183
- Inchi: 1S/C10H9BrO4/c1-5(12)7-3-6(10(14)15-2)4-8(11)9(7)13/h3-4,13H,1-2H3
- InChI Key: RUCFCAIVBNFCSY-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)OC)C=C(C(C)=O)C=1O
Computed Properties
- Exact Mass: 271.96842g/mol
- Monoisotopic Mass: 271.96842g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6
- XLogP3: 2.3
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 160878-1g |
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 95% | 1g |
6908.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 160878-1g |
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 95% | 1g |
6908CNY | 2021-05-07 | |
| TRC | M289700-5mg |
Methyl 3-Acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M289700-10mg |
Methyl 3-Acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 10mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M289700-50mg |
Methyl 3-Acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 50mg |
$ 365.00 | 2022-06-04 | ||
| Alichem | A019100267-250mg |
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 95% | 250mg |
374.40 USD | 2021-06-17 | |
| Alichem | A019100267-1g |
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 95% | 1g |
934.96 USD | 2021-06-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11131-5g |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 95% | 5g |
$735 | 2023-09-07 | |
| eNovation Chemicals LLC | Y0997013-1g |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 95% | 1g |
$850 | 2024-08-02 | |
| Enamine | EN300-132508-0.05g |
methyl 3-acetyl-5-bromo-4-hydroxybenzoate |
160753-84-4 | 95% | 0.05g |
$265.0 | 2023-02-15 |
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate Suppliers
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Methyl 3-acetyl-5-bromo-4-hydroxybenzoate
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4): A Comprehensive Overview
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique molecular structure, has shown promising potential in various applications, including pharmaceuticals, agrochemicals, and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate.
The molecular formula of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate is C10H9BrO4, and its molecular weight is approximately 271.08 g/mol. The compound features a benzene ring substituted with an acetyl group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 4-position. The ester functionality at the meta position to the hydroxyl group adds to its structural complexity and reactivity.
Methyl 3-acetyl-5-bromo-4-hydroxybenzoate can be synthesized through several routes, each offering unique advantages and challenges. One common method involves the esterification of 3-acetyl-5-bromo-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically proceeds under reflux conditions to ensure complete conversion. Another approach involves the direct bromination of methyl 3-acetyl-4-hydroxybenzoate using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetic acid.
The physical properties of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 120 to 122°C. The compound is moderately soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), but it has limited solubility in water due to its hydrophobic nature. These properties make it suitable for various synthetic transformations and applications.
In recent years, Methyl 3-acetyl-5-bromo-4-hydroxybenzoate has been extensively studied for its potential biological activities. Research has shown that this compound exhibits significant antioxidant properties due to the presence of the hydroxyl group on the benzene ring. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions.
Beyond its antioxidant properties, Methyl 3-acetyl-5-bromo-4-hydroxybenzoate has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases.
In the field of medicinal chemistry, Methyl 3-acetyl-5-bromo-4-hydroxybenzoate has been explored as a lead compound for drug development. Its unique structural features make it an attractive candidate for modifying and optimizing to enhance its pharmacological properties. For instance, researchers have synthesized derivatives of this compound by introducing additional functional groups or modifying existing ones to improve solubility, bioavailability, and target specificity.
The application of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate extends beyond pharmaceuticals. In materials science, it has been used as a building block for constructing advanced materials with tailored properties. For example, it can be incorporated into polymers or supramolecular assemblies to create materials with enhanced mechanical strength, thermal stability, or optical properties.
Recent advancements in computational chemistry have also contributed to our understanding of Methyl 3-acetyl-5-bromo-4-hydroxybenzoate. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational behavior and electronic structure. These computational tools have helped predict its reactivity and stability under different conditions, guiding experimental efforts in synthetic chemistry.
In conclusion, Methyl 3-acetyl-5-bromo-4-hydroxybenzoate (CAS No. 160753-84-4) is a multifaceted compound with a wide range of applications in chemical synthesis, medicinal chemistry, and materials science. Its unique molecular structure endows it with valuable properties such as antioxidant activity and anti-inflammatory effects. Ongoing research continues to uncover new possibilities for this compound, making it an exciting area of study for scientists and researchers worldwide.
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